Cas no 87445-02-1 (1-(2,2-Dimethylpropyl)-2,4-diphenyl-5H,6H-benzo[h]quinolin-1-ium thiocyanate)
![1-(2,2-Dimethylpropyl)-2,4-diphenyl-5H,6H-benzo[h]quinolin-1-ium thiocyanate structure](https://www.kuujia.com/images/noimg.png)
1-(2,2-Dimethylpropyl)-2,4-diphenyl-5H,6H-benzo[h]quinolin-1-ium thiocyanate Chemical and Physical Properties
Names and Identifiers
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- 1-(2,2-Dimethylpropyl)-2,4-diphenyl-5H,6H-benzo[h]quinolin-1-ium thiocyanate
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1-(2,2-Dimethylpropyl)-2,4-diphenyl-5H,6H-benzo[h]quinolin-1-ium thiocyanate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1250870-100mg |
1-(2,2-Dimethylpropyl)-2,4-diphenyl-5H,6H-benzo[h]quinolin-1-ium thiocyanate |
87445-02-1 | 90% | 100mg |
$420 | 2024-06-05 | |
1PlusChem | 1P01EYID-1g |
1-(2,2-Dimethylpropyl)-2,4-diphenyl-5H,6H-benzo[h]quinolin-1-ium thiocyanate |
87445-02-1 | 90% | 1g |
$2173.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1250870-100mg |
1-(2,2-Dimethylpropyl)-2,4-diphenyl-5H,6H-benzo[h]quinolin-1-ium thiocyanate |
87445-02-1 | 90% | 100mg |
$440 | 2025-02-27 | |
1PlusChem | 1P01EYID-100mg |
1-(2,2-Dimethylpropyl)-2,4-diphenyl-5H,6H-benzo[h]quinolin-1-ium thiocyanate |
87445-02-1 | 90% | 100mg |
$247.00 | 2024-04-20 | |
A2B Chem LLC | AX76725-100mg |
1-(2,2-Dimethylpropyl)-2,4-diphenyl-5H,6H-benzo[h]quinolin-1-ium thiocyanate |
87445-02-1 | 90% | 100mg |
$210.00 | 2024-04-19 | |
A2B Chem LLC | AX76725-1g |
1-(2,2-Dimethylpropyl)-2,4-diphenyl-5H,6H-benzo[h]quinolin-1-ium thiocyanate |
87445-02-1 | 90% | 1g |
$1980.00 | 2024-04-19 | |
eNovation Chemicals LLC | Y1250870-1g |
1-(2,2-Dimethylpropyl)-2,4-diphenyl-5H,6H-benzo[h]quinolin-1-ium thiocyanate |
87445-02-1 | 90% | 1g |
$3450 | 2025-02-21 | |
eNovation Chemicals LLC | Y1250870-1g |
1-(2,2-Dimethylpropyl)-2,4-diphenyl-5H,6H-benzo[h]quinolin-1-ium thiocyanate |
87445-02-1 | 90% | 1g |
$3450 | 2025-02-27 | |
eNovation Chemicals LLC | Y1250870-100mg |
1-(2,2-Dimethylpropyl)-2,4-diphenyl-5H,6H-benzo[h]quinolin-1-ium thiocyanate |
87445-02-1 | 90% | 100mg |
$440 | 2025-02-21 | |
eNovation Chemicals LLC | Y1250870-1g |
1-(2,2-Dimethylpropyl)-2,4-diphenyl-5H,6H-benzo[h]quinolin-1-ium thiocyanate |
87445-02-1 | 90% | 1g |
$3260 | 2024-06-05 |
1-(2,2-Dimethylpropyl)-2,4-diphenyl-5H,6H-benzo[h]quinolin-1-ium thiocyanate Related Literature
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1. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
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L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
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Shridhar H. Thorat,Manjusha V. Patwadkar,Rajesh G. Gonnade,R. Vaidhyanathan CrystEngComm, 2014,16, 8638-8641
Additional information on 1-(2,2-Dimethylpropyl)-2,4-diphenyl-5H,6H-benzo[h]quinolin-1-ium thiocyanate
Chemical Profile of 1-(2,2-Dimethylpropyl)-2,4-diphenyl-5H,6H-benzo[h]quinolin-1-ium thiocyanate (CAS No. 87445-02-1)
1-(2,2-Dimethylpropyl)-2,4-diphenyl-5H,6H-benzo[h]quinolin-1-ium thiocyanate, identified by the chemical identifier CAS No. 87445-02-1, is a complex organic compound that has garnered attention in the field of pharmaceutical chemistry and materials science due to its unique structural and electronic properties. This compound belongs to the class of benzo[h]quinolinium derivatives, which are known for their potential applications in medicinal chemistry, particularly as intermediates in the synthesis of bioactive molecules.
The molecular structure of 1-(2,2-Dimethylpropyl)-2,4-diphenyl-5H,6H-benzo[h]quinolin-1-ium thiocyanate features a central benzo[h]quinoline core substituted with a dimethylpropyl group at the 1-position and phenyl groups at the 2- and 4-positions. The presence of a thiocyanate group at the 1-position introduces additional reactivity, making this compound a valuable scaffold for further functionalization. This structural arrangement imparts distinct electronic and steric properties that are of interest for various applications.
In recent years, there has been growing interest in benzo[h]quinolinium derivatives due to their reported biological activities. Studies have suggested that these compounds exhibit properties such as anti-inflammatory, antioxidant, and anticancer effects. The dimethylpropyl substituent enhances lipophilicity, which can improve membrane permeability and bioavailability, while the phenyl groups contribute to hydrogen bonding interactions with biological targets. The thiocyanate moiety further expands the compound's utility as it can participate in nucleophilic substitution reactions, allowing for diverse chemical modifications.
One of the most compelling aspects of 1-(2,2-Dimethylpropyl)-2,4-diphenyl-5H,6H-benzo[h]quinolin-1-ium thiocyanate is its potential as a building block in drug discovery. Researchers have leveraged its scaffold to develop novel molecules with enhanced pharmacological profiles. For instance, modifications at the 3-position of the benzo[h]quinoline ring have been explored to introduce additional functional groups that can interact with specific biological pathways. These efforts have led to the identification of several lead compounds with promising preclinical results.
The compound's electronic properties also make it attractive for materials science applications. The conjugated system formed by the aromatic rings and the quinoline core can be exploited for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic devices. Recent studies have demonstrated that benzo[h]quinolinium derivatives exhibit tunable emission wavelengths when incorporated into π-conjugated systems. This characteristic is particularly valuable for designing light-emitting materials with specific color outputs.
From a synthetic chemistry perspective, 1-(2,2-Dimethylpropyl)-2,4-diphenyl-5H,6H-benzo[h]quinolin-1-ium thiocyanate serves as an excellent intermediate for constructing more complex molecules. The thiocyanate group can be readily converted into other functional groups such as isothiocyanates or carboxylic acids through thermal or catalytic decomposition. This versatility allows chemists to tailor the compound's properties for specific applications in drug development or material science.
The pharmaceutical industry has been particularly interested in quinoline derivatives due to their historical significance in treating diseases such as malaria and tuberculosis. Modern synthetic methodologies have enabled the development of more sophisticated derivatives like 1-(2,2-Dimethylpropyl)-2,4-diphenyl-5H,6H-benzo[h]quinolin-1-ium thiocyanate, which offer improved efficacy and reduced side effects compared to older analogs. Current research is focused on optimizing synthetic routes to produce these compounds on a larger scale while maintaining high purity standards.
In conclusion,1-(2,2-Dimethylpropyl)-2,4-diphenyl-5H,6H-benzo[h]quinolin-1-ium thiocyanate (CAS No. 87445-02-1) is a multifaceted compound with significant potential in both pharmaceuticals and materials science. Its unique structural features make it an ideal candidate for further exploration in drug discovery and advanced material applications. As research continues to uncover new uses for this compound,CAS No. 87445-02-1 will undoubtedly remain a key chemical entity in scientific endeavors across multiple disciplines.
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